molecular formula C10H10BrNO3 B13989277 Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-

Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-

Cat. No.: B13989277
M. Wt: 272.09 g/mol
InChI Key: APSGALSPPRTCDF-UHFFFAOYSA-N
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Description

Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-: is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a 1-methylcyclopropyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medical research, this compound is studied for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is used in the production of specialty chemicals and materials. Its unique structural features make it valuable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. The 1-methylcyclopropyl group may influence the compound’s binding affinity to certain enzymes or receptors, affecting its biological activity .

Comparison with Similar Compounds

  • Benzene, 2-bromo-4-methoxy-1-nitro-
  • Benzene, 2-bromo-4-chloro-1-nitro-
  • Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-amino-

Comparison: Compared to similar compounds, Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is unique due to the presence of the 1-methylcyclopropyl group, which can significantly alter its chemical reactivity and biological activity. This structural feature distinguishes it from other brominated nitrobenzenes and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

2-bromo-4-(1-methylcyclopropyl)oxy-1-nitrobenzene

InChI

InChI=1S/C10H10BrNO3/c1-10(4-5-10)15-7-2-3-9(12(13)14)8(11)6-7/h2-3,6H,4-5H2,1H3

InChI Key

APSGALSPPRTCDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)OC2=CC(=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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